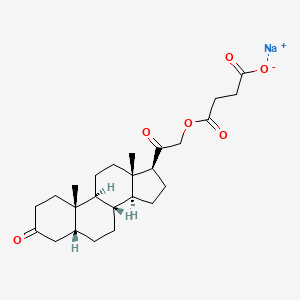

Hydroxydione sodium succinate

Descripción general

Descripción

Succinato de hidroxidiona sódica: es un esteroide neuroactivo que se usó anteriormente como anestésico generalEste compuesto se introdujo en 1957 y fue el primer anestésico general esteroide neuroactivo que se introdujo para uso clínico . se suspendió debido a la incidencia de tromboflebitis en los pacientes .

Métodos De Preparación

La preparación de succinato de hidroxidiona sódica implica la síntesis de su compuesto madre, hidroxidiona, seguida de su conversión a la forma de succinato de sodio. La ruta sintética suele implicar la hidroxilación de la 5β-pregnan-3,20-diona en la posición 21. Los métodos de producción industrial pueden implicar el uso de succinato de hidrocortisona monoméster como materia prima, que se disuelve en agua pura a 0-60 °C, seguido de la adición de soda para ajustar el pH a 7,5-11,0. A continuación, se añade acetona gota a gota y la reacción se mantiene a 10-20 °C durante 1-2 horas. El producto se decolora entonces con carbón, se filtra y se seca a presión reducida para obtener el producto final .

Análisis de las Reacciones Químicas

El succinato de hidroxidiona sódica experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo en la posición 21 se puede oxidar para formar cetonas.

Reducción: Los grupos carbonilo del compuesto se pueden reducir para formar alcoholes.

Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales en condiciones apropiadas. Los reactivos más utilizados en estas reacciones son los agentes oxidantes como el permanganato de potasio y los agentes reductores como el borohidruro de sodio.

Análisis De Reacciones Químicas

Hydroxydione sodium succinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 21st position can be oxidized to form ketones.

Reduction: The carbonyl groups in the compound can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Historical Context

Introduced in 1957, hydroxydione sodium succinate was the first neuroactive steroid general anesthetic used clinically. Its use was curtailed due to side effects such as thrombophlebitis, leading to its eventual discontinuation in clinical practice. Despite this, research has continued to explore its potential applications in various domains.

Pharmacological Properties

This compound primarily acts as a GABAA receptor modulator, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This modulation leads to sedation and anesthetic effects, making it a compound of interest for both historical and contemporary research.

Scientific Research Applications

This compound has been utilized in various scientific research settings:

- Neuropharmacology : It serves as a model compound for studying the effects of neuroactive steroids on the central nervous system.

- Anesthetic Research : Despite its historical use as an anesthetic, current studies focus on understanding its pharmacological profile and potential reapplication in modified forms.

- Comparative Studies : Research comparing this compound with other neuroactive steroids helps elucidate its unique properties and effects.

Animal Model Studies

Research conducted on chloralose or decerebrate cats demonstrated the following:

- Dosing Effects : Higher doses were required to induce respiratory depression or hypotension compared to anesthetic levels, indicating a relatively safe profile when administered correctly .

- Transient Effects : The compound produced significant but short-lived cardiovascular effects, highlighting its potential utility in controlled settings .

Mecanismo De Acción

El mecanismo de acción del succinato de hidroxidiona sódica implica su interacción con el receptor GABAA, un tipo de receptor de neurotransmisores en el sistema nervioso central. Al unirse a este receptor, el succinato de hidroxidiona sódica aumenta los efectos inhibitorios del ácido gamma-aminobutírico (GABA), lo que lleva a la sedación y la anestesia. Los objetivos moleculares y las vías implicadas incluyen la modulación de los canales iónicos y la inhibición de la excitabilidad neuronal .

Comparación Con Compuestos Similares

El succinato de hidroxidiona sódica es similar a otros esteroides neuroactivos como:

- Alfadolona

- Alfaxolona

- Dihidrodesoxicorticosterona

- Ganaxolona

- Minaxolona

- Pregnanolina

- Renanolona En comparación con estos compuestos, el succinato de hidroxidiona sódica fue único por ser el primer anestésico general esteroide neuroactivo que se introdujo para uso clínico. su uso se limitó debido al efecto secundario de la tromboflebitis .

Actividad Biológica

Hydroxydione sodium succinate, also known as Viadril, is a neuroactive steroid with notable pharmacological properties. Originally used as a general anesthetic, its biological activity has been the subject of various studies, particularly regarding its effects on the central nervous system (CNS) and its mechanism of action.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its neuroactive steroid structure. It is suggested to modulate the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which leads to sedation and anesthesia .

Central Nervous System Activity

Research indicates that this compound produces significant effects on the CNS. Studies conducted on chloralose or decerebrate cats revealed that rapid intravenous administration resulted in:

- Transient Hypotension : A decrease in blood pressure that lasted for 1 to 2 minutes.

- Respiratory Stimulation : An increase in respiratory rate, which was diminished with slower injection rates or dilution of the drug .

These effects suggest that hydroxydione's action is primarily mediated centrally rather than at peripheral sites.

The primary mechanism through which this compound exerts its effects involves modulation of the GABAA receptor. By binding to this receptor, it enhances GABA's inhibitory action, leading to sedation and potential anesthetic effects. This interaction results in:

- Inhibition of Neuronal Excitability : Reducing neuronal firing rates.

- Modulation of Ion Channels : Affecting chloride ion influx, which contributes to hyperpolarization of neurons .

Clinical Applications

This compound was historically utilized in clinical settings as a general anesthetic. However, its use has declined due to side effects such as thrombophlebitis.

A notable study explored its pharmacological profile in animal models, demonstrating that doses significantly higher than anesthetic levels were required to induce respiratory depression or hypotension in untreated animals . This highlights both the potency and potential safety profile when administered correctly.

Comparative Analysis with Similar Compounds

This compound shares similarities with other neuroactive steroids such as alfadolone and alfaxolone. The following table summarizes key similarities and differences:

| Compound | Anesthetic Use | GABAA Modulation | Side Effects |

|---|---|---|---|

| This compound | Yes | Yes | Thrombophlebitis |

| Alfadolone | Yes | Yes | Minimal |

| Alfaxolone | Yes | Yes | Respiratory depression |

Propiedades

IUPAC Name |

sodium;4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6.Na/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29;/h15,17-20H,3-14H2,1-2H3,(H,28,29);/q;+1/p-1/t15-,17+,18+,19+,20-,24+,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQDICGJHAONBN-OOFWROCWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967464 | |

| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-10-1 | |

| Record name | Hydroxydione sodium succinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDIONE SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53J8I8O5EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.